3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClF3N4/c10-7-17-8(11)19(18-7)3-6-5(12)1-4(2-16-6)9(13,14)15/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWBLKTMVANNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C(=NC(=N2)Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine (CAS No. 30773020) is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is . It features a pyridine ring substituted with a trifluoromethyl group and a triazole moiety that contributes to its biological activity. The presence of halogens (bromine and chlorine) enhances its reactivity and potential interaction with biological targets.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 328.45 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are known for their antibiotic resistance.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of triazole compounds were found to possess potent antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics. The compound exhibited an MIC of 8 µg/mL against Acinetobacter baumannii , indicating its potential as a therapeutic agent against resistant bacterial infections .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways critical for bacterial survival. Triazoles are known to disrupt cell wall synthesis and interfere with nucleic acid metabolism, leading to bacterial cell death.
Antifungal Activity
In addition to antibacterial properties, compounds similar to This compound have shown antifungal activity. For instance, triazole derivatives are commonly used in clinical settings for the treatment of fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, essential for ergosterol synthesis in fungal cell membranes.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits low toxicity towards human cells at therapeutic concentrations, further investigations are required to fully understand its safety profile.
Table 2: Toxicity Profile Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Toxicity | Not yet determined |
| Mutagenicity | Negative in preliminary tests |
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization requires careful control of reaction conditions and reagent stoichiometry. For example:
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions (e.g., alkylation of triazole moieties) .
- Base Choice : Use K₂CO₃ (1.2 mmol) to deprotonate thiol intermediates and facilitate alkylation, minimizing side reactions .
- Stepwise Purification : Employ column chromatography after each synthetic step to isolate intermediates, as multi-step syntheses often accumulate by-products .
- Temperature Control : Room-temperature stirring reduces decomposition risks for halogen-sensitive intermediates .
Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions on the pyridine ring (e.g., trifluoromethyl at C5) and triazole-methyl linkage at C2 .
- X-Ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for brominated triazole substituents, using single-crystal diffraction (e.g., similar compounds in ).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy, especially for halogenated derivatives (e.g., isotopic patterns for Cl/Br) .
Basic: How to design initial biological activity assays for antimicrobial screening?
Methodological Answer:
- Microplate Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations from 1–100 µM. Include triazole-containing controls (e.g., 1,2,4-triazole derivatives) to assess the impact of bromine substitution .
- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices. Compounds with >10-fold selectivity warrant further study .
Advanced: How to investigate substitution reaction mechanisms using kinetic and computational methods?
Methodological Answer:
- Kinetic Monitoring : Use in situ NMR to track trifluoromethyl group stability during nucleophilic attacks (e.g., SN2 at C2 methyl position) .
- DFT Calculations : Model transition states for bromine substitution at triazole C3/C5 positions. Compare activation energies for competing pathways (e.g., solvent-assisted vs. concerted mechanisms) .
- Isotopic Labeling : Introduce at the pyridine C2 methyl group to trace bond cleavage/rearrangement during substitution .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assay Conditions : Replicate studies using identical bacterial strains, media, and incubation times. For example, discrepancies in MIC values may arise from variations in broth microdilution protocols .
- Metabolite Profiling : Use LC-MS to identify degradation products in biological matrices. Instability of the triazole-methyl bridge under physiological pH could explain reduced activity in certain studies .
- Structural Reanalysis : Re-examine crystallographic data to confirm regiochemistry (e.g., misassignment of bromine positions on triazole can alter binding affinity) .
Advanced: Which QSAR parameters predict the bioactivity of halogenated triazole-pyridine derivatives?
Methodological Answer:
- Descriptor Selection : Include electronegativity (e.g., Hammett σ for Cl/Br), lipophilicity (logP), and polar surface area. Bromine’s van der Waals radius enhances hydrophobic interactions in enzyme pockets .
- 3D-QSAR Modeling : Align compounds using CoMFA/CoMSIA to map steric/electrostatic fields. For example, bulky dibromo-triazole groups may improve binding to cytochrome P450 targets .
- Validation : Cross-validate models with leave-one-out (LOO) methods and external test sets (e.g., PubChem bioassay data for triazole derivatives) .
Advanced: How to optimize regioselectivity in triazole functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on pyridine N to steer bromination to triazole C3/C5 positions .
- Metal Catalysis : Use Cu(I) to promote selective cross-coupling at triazole C5, leveraging halogen-halogen exchange (e.g., Br to I for Suzuki-Miyaura reactions) .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, favoring dibromination over mono-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
